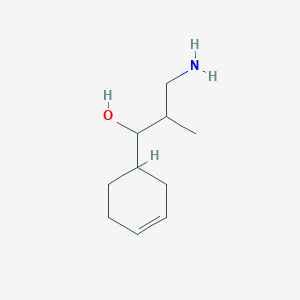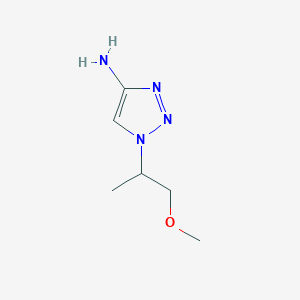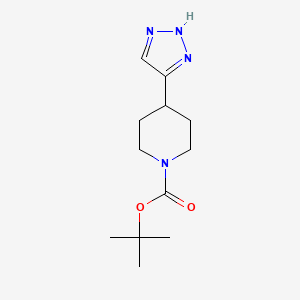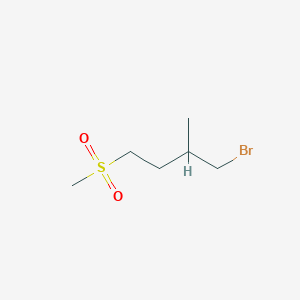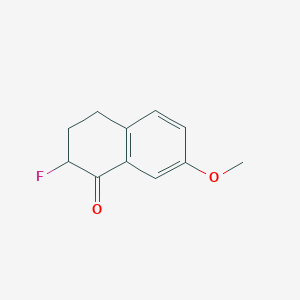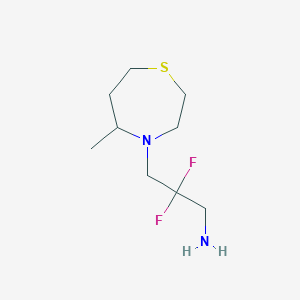
4-Bromo-2-(chloromethoxy)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(chloromethoxy)-1-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethoxy)-1-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the bromination of 2-(chloromethoxy)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The process often starts with the chloromethylation of 1-fluorobenzene, followed by bromination. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(chloromethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and aryl boronic acids are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or ethoxy derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-(chloromethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Bromo-2-(chloromethoxy)-1-fluorobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of halogen atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-chlorobenzoic acid
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2-chlorophenol
Comparison: Compared to these similar compounds, 4-Bromo-2-(chloromethoxy)-1-fluorobenzene is unique due to the presence of a fluorine atom, which significantly alters its reactivity and physical properties. The fluorine atom increases the compound’s electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of the chloromethoxy group provides further versatility in chemical transformations.
Propriétés
Formule moléculaire |
C7H5BrClFO |
|---|---|
Poids moléculaire |
239.47 g/mol |
Nom IUPAC |
4-bromo-2-(chloromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2 |
Clé InChI |
PTSSATKQLMXIMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



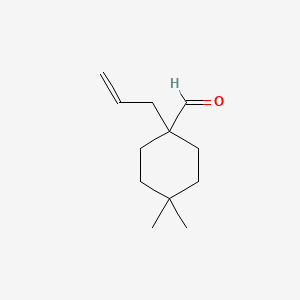

![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
